molecular formula C9H5Cl2NO2 B8475591 5,6-Dichloro-2,4-dihydroxyquinoline

5,6-Dichloro-2,4-dihydroxyquinoline

Cat. No.: B8475591
M. Wt: 230.04 g/mol
InChI Key: FPBFKLMOWGXLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2,4-dihydroxyquinoline is a quinoline derivative featuring chlorine atoms at positions 5 and 6 and hydroxyl groups at positions 2 and 3. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine atoms and hydrogen-bonding hydroxyl groups .

Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

5,6-dichloro-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H5Cl2NO2/c10-4-1-2-5-8(9(4)11)6(13)3-7(14)12-5/h1-3H,(H2,12,13,14)

InChI Key

FPBFKLMOWGXLOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C=C2O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key quinoline derivatives and their structural distinctions:

Compound Name Substituents (Positions) Functional Groups Key Properties/Activities Reference
5,6-Dichloro-2,4-dihydroxyquinoline Cl (5,6), OH (2,4) Quinoline with dihydroxy and dichloro Potential antimicrobial, synthesis intermediate
2,6-Dichloroquinoline Cl (2,6) Quinoline with dichloro Versatile applications in synthesis (e.g., agrochemicals)
4-Chloro-6,7-dimethoxyquinoline Cl (4), OCH₃ (6,7) Quinoline with chloro and methoxy Planar molecular structure, crystallizes with intramolecular C–H⋯Cl interactions
5,8-Dichloro-2-phenyl-4-quinolinol Cl (5,8), Ph (2), OH (4) Quinolinol with phenyl Enhanced steric bulk, potential for ligand design
6,7-Dimethoxy-4-hydroxyquinoline OCH₃ (6,7), OH (4) Quinoline with methoxy and hydroxy Antimicrobial activity, improved lipophilicity vs. hydroxyl analogs

Electronic and Reactivity Differences

  • Electron-Withdrawing vs. In contrast, methoxy groups (e.g., in 6,7-Dimethoxy-4-hydroxyquinoline) donate electrons, altering reaction pathways .
  • Hydrogen Bonding : The hydroxyl groups at positions 2 and 4 enable hydrogen bonding, enhancing solubility in polar solvents. This contrasts with methoxy-substituted analogs, which exhibit higher lipophilicity .

Research Findings and Challenges

  • Asymmetry Effects: In 5,6-dichloro-2,3-dicyanoquinone (DDQ), asymmetry in bond lengths (e.g., C2–C3 vs. C5–C6) is attributed to chlorine’s electron-withdrawing effects. Similar distortions may occur in this compound, influencing its redox behavior .
  • Solubility and Stability : The hydroxyl groups improve aqueous solubility but may increase susceptibility to oxidation compared to methoxy or chloro analogs. Stability under acidic/basic conditions requires optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.